![molecular formula C16H15ClN4O B3001871 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396558-97-6](/img/structure/B3001871.png)
1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
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Description
1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.
Scientific Research Applications
Drug Development
Pyrazolopyridine compounds have been identified as useful in acting on specific receptors such as Edg-5, which is a sphingosine-1-phosphate receptor. This suggests potential applications in developing remedies for conditions like fibrosis .
Hematological Research
These compounds have been used to study their effects on hematological parameters in mice, such as hemoglobin count, red blood cell count, and white blood cell count, indicating their use in biomedical research related to blood and its components .
Biomedical Applications
The diverse substituents present in pyrazolopyridine structures allow for a variety of biomedical applications, including the synthesis of bioactive compounds with therapeutic effects .
Pharmaceutical Synthesis
Pyrazolopyridines serve as common scaffolds in bioactive compounds with several therapeutic effects and unique pharmacological properties, suggesting their role in the synthesis of pharmaceuticals .
Catalysis
Studies have shown the use of pyrazolopyridine derivatives in catalysis, indicating their potential application in chemical synthesis and industrial processes .
Microwave-assisted Synthesis
These compounds have been involved in microwave-assisted synthesis processes, which is a method used to expedite chemical reactions, indicating their utility in speeding up the synthesis of complex molecules .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-4-12(5-7-14)9-18-16(22)19-10-13-11-20-21-8-2-1-3-15(13)21/h1-8,11H,9-10H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZZQMZLYBRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
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